molecular formula C18H22N2O2 B1384986 N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide CAS No. 1020056-36-3

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide

Cat. No. B1384986
CAS RN: 1020056-36-3
M. Wt: 298.4 g/mol
InChI Key: CTFMYOIKDYRDLR-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide” is a chemical compound. It contains an amide group (-CONH2), which is a common feature in many bioactive molecules and pharmaceuticals . The presence of an amine group (-NH2) and a methyl group (-CH3) on the phenyl ring could potentially influence its reactivity and interactions with biological targets.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (3-amino-2-methylphenylamine) with an acid derivative (4-isobutoxybenzoic acid or its derivative). The exact conditions would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide linkage connecting a phenyl ring (which carries an amino and a methyl substituent) and a benzene ring with an isobutoxy substituent .


Chemical Reactions Analysis

The compound contains several functional groups (amide, amine, ether, and aromatic rings) that could undergo various chemical reactions. For example, the amine could be acylated, alkylated, or undergo reactions typical for aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, influencing its solubility and reactivity .

Scientific Research Applications

Psycho- and Neurotropic Profiling

  • "N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide" has been investigated for its psycho- and neurotropic properties, exhibiting anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting its potential for profound studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

Antitumor Activity

  • "N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)" was identified as a potential anticancer agent due to its ability to arrest cells in mitosis, leading to cellular death, indicating its relevance in cancer treatment research (Theoclitou et al., 2011).

Biosensor Development

  • The development of a biosensor using "N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs" for the electrocatalytic determination of glutathione and piroxicam showcases the application of such compounds in analytical chemistry (Karimi-Maleh et al., 2014).

Synthesis and Structural Analysis

  • Research into the synthesis and molecular structure of compounds like "N-3-hydroxyphenyl-4-methoxybenzamide" provides insights into the chemical properties and potential applications of these compounds in various chemical processes (Karabulut et al., 2014).

Antiviral Activity

  • N-phenylbenzamide derivatives, such as "3-amino-N-(4-bromophenyl)-4-methoxybenzamide," have been synthesized and shown to possess anti-EV 71 activities, indicating their potential as antiviral agents (Ji et al., 2013).

Photophysical Properties

  • Studies on the fluorescence enhancement of compounds like "trans-4-aminostilbene by N-phenyl substitutions" contribute to the understanding of their photochemical behavior, which is significant in the field of photophysics and material science (Yang, Chiou, & Liau, 2002).

Drug Development and Optimization

  • The design of amino acid prodrugs, such as "2-(4-amino-3-methylphenyl)benzothiazoles," for improved pharmacokinetic profiles illustrates the application of N-phenylbenzamide derivatives in drug development (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Given the presence of an amide group, it might act as a bioisostere for a peptide bond in a biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanism of action. It could also be used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMYOIKDYRDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206625
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020056-36-3
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020056-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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